5'-uridylic acid, 5-bromo-2'-deoxy-, disodium salt
Description
5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate): is a synthetic nucleoside analogue of thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, genetics, and cancer research due to its ability to be incorporated into DNA during the S phase of the cell cycle .
Properties
CAS No. |
51432-32-7 |
|---|---|
Molecular Formula |
C9H10BrN2Na2O8P |
Molecular Weight |
431.04 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-5-(5-bromo-4-oxido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChI Key |
UBKAOEOILGHOCX-OJSHLMAWSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Pictograms |
Health Hazard |
sequence |
N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or a brominating agent under controlled conditions. The phosphorylated product is then purified to obtain the desired compound .
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Phosphorylation: The compound itself is a phosphorylated derivative of 5-Bromo-2’-deoxyuridine.
Common Reagents and Conditions:
Brominating Agents: Used for the initial bromination step.
Phosphorylating Agents: Used to introduce the phosphate group.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products:
5-Bromo-2’-deoxyuridine: The primary product before phosphorylation.
5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate): The final product after phosphorylation.
Scientific Research Applications
Chemistry:
- Used as a marker for DNA synthesis and cell proliferation studies.
- Incorporated into DNA to study the effects of various chemical modifications .
Biology:
- Widely used in cell biology to label dividing cells.
- Helps in tracking cell cycle progression and identifying proliferating cells .
Medicine:
- Utilized in cancer research to study tumor growth and response to treatments.
- Acts as a radiosensitizer in cancer therapy, enhancing the effects of radiation on cancer cells .
Industry:
- Employed in the development of diagnostic tools and assays for detecting cell proliferation.
- Used in the production of research reagents and kits for molecular biology studies .
Mechanism of Action
Mechanism: 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) is incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation allows researchers to track DNA synthesis and cell proliferation. The bromine atom in the compound can also be used in X-ray diffraction studies to analyze DNA structure .
Molecular Targets and Pathways:
Thymidylate Synthase: The compound targets thymidylate synthase, an enzyme involved in DNA synthesis.
DNA Replication Pathways: It is incorporated into replicating DNA, allowing for the study of DNA replication and repair mechanisms.
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another thymidine analogue used in similar applications.
5-Fluoro-2’-deoxyuridine: Used in cancer research and therapy.
2’-Deoxyuridine: The non-halogenated analogue of 5-Bromo-2’-deoxyuridine.
Uniqueness: 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its bromine atom, which allows for specific applications in X-ray diffraction studies and its use as a radiosensitizer. Its incorporation into DNA provides a valuable tool for studying cell proliferation and DNA synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
